molecular formula C26H20ClN3OS B2796723 2-((2-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034584-84-2

2-((2-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2796723
CAS RN: 2034584-84-2
M. Wt: 457.98
InChI Key: OXVGESKPZITPHW-UHFFFAOYSA-N
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Description

The compound “2-((2-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a heterocyclic compound with a pyrimidine nucleus. Pyrimidines and their derivatives exhibit significant biological activity and are versatile objects for chemical modification .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The introduction of the thiol group provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidine ring as its core. Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions .


Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents . There are also methods where the formation of these compounds is based on [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .

Scientific Research Applications

Structural and Electronic Analysis

  • Nonlinear Optical Properties : The pyrimidine ring, a core component of the compound , has been investigated for its potential in nonlinear optics (NLO) due to its promising applications in medicine and NLO fields. Studies using density functional theory (DFT) and time-dependent DFT (TDDFT) have confirmed the significant NLO character of thiopyrimidine derivatives, suggesting potential applications in optoelectronics and high-tech applications (Hussain et al., 2020).

Synthesis and Biological Evaluation

  • Antitumor Activity : Certain thieno[3,2-d]pyrimidine derivatives, closely related to the chemical , have been synthesized and evaluated for their antitumor activity. These compounds have shown potent anticancer activity, comparable to that of doxorubicin, on various human cancer cell lines (Hafez & El-Gazzar, 2017).
  • Antibacterial and Antifungal Activities : Synthesized compounds with a pyrrolo[3,2-d]pyrimidin-4(3H)-one core have been tested for their antimicrobial properties. The studies indicate that some derivatives exhibit promising biological activities, including anti-inflammatory, CNS depressant, and antimicrobial activities (Ashalatha et al., 2007).

Molecular and Crystal Structure

  • Crystal Packing and Hydrogen Bonding : The crystal structure of related pyrrolo[3,2-d]pyrimidine derivatives shows significant stabilization through hydrogen bonding and π–π interactions. These structural insights are essential for understanding the compound's behavior in various applications, including pharmaceuticals (He, Peng, & Li, 2007).

Synthesis Methods and Chemical Reactions

  • Novel Synthesis Approaches : Innovative synthesis methods for pyrrolo[3,2-d]pyrimidine derivatives have been explored, contributing to the development of new compounds with potential pharmaceutical applications. These methods provide a basis for the synthesis of the compound , offering insights into its possible manufacturing and modification (Ranganath et al., 2011).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3OS/c1-17-11-13-20(14-12-17)30-25(31)24-23(21(15-28-24)18-7-3-2-4-8-18)29-26(30)32-16-19-9-5-6-10-22(19)27/h2-15,28H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVGESKPZITPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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